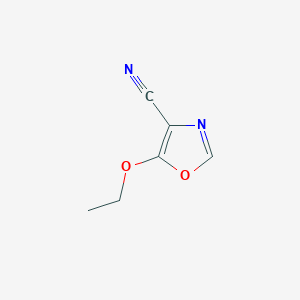

5-Ethoxyoxazole-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O2 |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

5-ethoxy-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C6H6N2O2/c1-2-9-6-5(3-7)8-4-10-6/h4H,2H2,1H3 |

InChI Key |

WXHOFXFTHHGILD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CO1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 5 Ethoxyoxazole 4 Carbonitrile

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile moiety is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This functional group can undergo a variety of transformations, including hydrolysis, nucleophilic additions, and can influence the reactivity of adjacent positions.

Hydrolysis Pathways of Oxazole (B20620) Carbonitriles

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or amides as intermediates. chem-station.comrsc.org For oxazole carbonitriles, the stability of the heterocyclic ring during hydrolysis is a critical consideration.

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. This forms an imine anion, which is then protonated to a hydroxy imine. Tautomerization of the hydroxy imine yields an amide. chem-station.comrsc.org Further hydrolysis of the amide can then occur to produce a carboxylate salt, which upon acidic workup gives the corresponding carboxylic acid.

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. Continued heating in an acidic solution will hydrolyze the amide to a carboxylic acid and an ammonium (B1175870) ion.

The stability of the oxazole ring itself is a key factor in these transformations. Research on related 5-hydroxyoxazole-4-carboxylic acid derivatives has shown that such compounds can be unstable, readily undergoing hydrolytic ring-opening and decarboxylation. rsc.org However, the presence of an alkoxy substituent, such as the 5-ethoxy group in the title compound, is known to stabilize the oxazole ring, making it more robust and likely to withstand the conditions required for nitrile hydrolysis without significant ring cleavage. rsc.org

Table 1: General Products of Nitrile Hydrolysis

| Starting Material | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| R-C≡N | H₃O⁺, Heat | R-CONH₂ (Amide) | R-COOH (Carboxylic Acid) |

Nucleophilic Additions to the Nitrile Moiety

The electrophilic carbon atom of the nitrile group in 5-ethoxyoxazole-4-carbonitrile is a prime target for strong nucleophiles. chem-station.com Two of the most significant nucleophilic addition reactions for nitriles involve Grignard reagents and metal hydrides.

Addition of Grignard Reagents: Organometallic compounds like Grignard reagents (R-MgX) readily add to the nitrile group. The carbanionic 'R' group attacks the nitrile carbon, forming an intermediate imine anion which is stabilized as a magnesium salt. chem-station.comrsc.org Subsequent hydrolysis of this intermediate does not yield an amine, but rather a ketone. chem-station.comdocumentsdelivered.com This reaction provides a valuable route for the synthesis of ketones where the nitrile carbon becomes the carbonyl carbon. For this compound, this would involve the formation of a 4-acyl-5-ethoxyoxazole derivative.

Reduction with Metal Hydrides: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce nitriles to primary amines. chem-station.comrsc.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon. This is followed by a second hydride addition to the resulting imine intermediate. chem-station.com An aqueous workup then protonates the resulting dianion to furnish the primary amine. This transformation would convert the 4-carbonitrile group into a 4-(aminomethyl) group.

Table 2: Nucleophilic Addition Reactions to Nitriles

| Reagent | Initial Product (after addition) | Final Product (after hydrolysis) | Product Class |

|---|---|---|---|

| Grignard Reagent (R'-MgX) | Imine anion salt | Ketone (R-CO-R') | Ketone Synthesis |

Carbon-Carbon Bond Formation via Carbanion Intermediates at the Nitrile-Adjacent Position

Carbon-carbon bond formation adjacent to the nitrile group on the oxazole ring is complex. Direct deprotonation at the C5 position to form a carbanion is challenging due to the relative acidity of the ring protons (C2 > C5 > C4). tandfonline.comsemanticscholar.org However, C-C bonds can be formed on the oxazole ring through strategies involving organometallic intermediates.

Lithiation of the oxazole ring is a common method to generate a nucleophilic carbon center. Deprotonation typically occurs at the most acidic C2 position using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). rsc.orgwikipedia.org This 2-lithiooxazole can then react with various electrophiles to form a new C-C bond. While this is not at the nitrile-adjacent position, it is a primary method for C-C bond formation on the oxazole core.

More relevantly, studies on substituted oxazoles have shown that regioselective lithiation and subsequent reaction with electrophiles can be achieved. For example, in some systems, kinetically controlled lithiation with n-BuLi can favor the formation of a 5-lithiooxazole, which can then be trapped. acs.org Furthermore, some reactions proceed via the initial attack of a reagent at the C5 position of the oxazole ring. The reaction of certain 1,3-oxazoles with ketenes gives a zwitterionic intermediate via attack at C5, which can then lead to 5-acyl products. documentsdelivered.com These methods, while not all proceeding through a simple carbanion at C5, represent viable pathways for C-C bond formation at a position adjacent to the nitrile-bearing carbon.

Oxazole Ring Reactivity and Transformations

The oxazole ring, while aromatic, possesses diene-like character due to the furan-type oxygen atom at position 1. pharmaguideline.com This allows it to participate in cycloaddition reactions. Furthermore, the ring can undergo thermally or photochemically induced rearrangements and ring-opening processes.

Diels-Alder Reactions of Oxazoles as Dienes

Oxazoles can function as dienes in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. wikipedia.orgresearchgate.net This reactivity is a cornerstone of oxazole chemistry, providing a powerful method for synthesizing highly substituted pyridine (B92270) derivatives. wikipedia.orgresearchgate.net The presence of electron-donating groups on the oxazole ring, such as the 5-ethoxy group in the target molecule, facilitates the reaction by raising the energy of the diene's Highest Occupied Molecular Orbital (HOMO), making it more reactive towards the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). pharmaguideline.com

The reaction proceeds by the concerted addition of a dienophile across the C2 and C5 positions of the oxazole ring. This initially forms a bicyclic adduct containing an oxygen bridge. wikipedia.org This adduct is often unstable and can be sensitive to acid. wikipedia.org Under the reaction conditions or upon subsequent treatment (e.g., with acid), this intermediate readily undergoes a retro-Diels-Alder reaction, eliminating the oxygen bridge (often as water or another small molecule) to yield a substituted pyridine. researchgate.net This sequence has been famously used in the synthesis of Vitamin B6. wikipedia.orgwikipedia.org

Table 3: Diels-Alder Reactivity of Oxazoles

| Diene System | Dienophile | Initial Product | Final Product | Key Feature |

|---|---|---|---|---|

| Oxazole (C2-N3-C4-C5) | Alkene/Alkyne | Bicyclic ether/oxanorbornadiene | Pyridine/Furan | Synthesis of substituted pyridines |

Thermal Rearrangements and Ring Opening Processes (e.g., Nitrile Ylide Formation)

Oxazole rings are susceptible to rearrangements and ring-opening, particularly under thermal or photochemical conditions. These processes often involve the formation of highly reactive nitrile ylide intermediates. rsc.orgwikipedia.orgnih.gov

A classic thermal rearrangement of oxazoles is the Cornforth rearrangement . This reaction is specific to 4-acyloxazoles, where upon heating, the acyl group and the C5 substituent exchange positions. wikipedia.orgwikipedia.org The mechanism is understood to proceed through a pericyclic electrocyclic ring opening of the oxazole to form a transient nitrile ylide intermediate. chem-station.comwikipedia.org This ylide then undergoes a 1,5-dipolar cyclization to form the rearranged oxazole isomer. The reaction's progression depends on the relative stability of the starting material, the intermediate, and the product. wikipedia.org Although the title compound is a 4-carbonitrile, not a 4-acyloxazole, the Cornforth rearrangement illustrates the inherent tendency of the oxazole ring to open to a nitrile ylide.

More generally, the ring-opening of an oxazole to a nitrile ylide can be induced thermally or photochemically. nih.govacs.org A nitrile ylide is a 1,3-dipole that is a valuable intermediate in the synthesis of other nitrogen-containing heterocycles. nih.gov For this compound, a hypothetical ring cleavage between the O1 and C2 atoms and the C4 and C5 atoms could generate a nitrile ylide. This reactive intermediate could then be trapped by various dipolarophiles in cycloaddition reactions or undergo intramolecular cyclization to furnish new heterocyclic systems. nih.gov

Photochemical Transformations Involving Oxazole-Nitrile Structures

The photochemical behavior of oxazole rings, particularly when adjacent to a nitrile group, is an area of significant interest. Research has shown that the oxazole moiety can undergo photochemical oxidative cleavage. rsc.orgrsc.org This transformation is particularly relevant in the context of natural products, where such reactions can impact the biological activity of a molecule. rsc.org

A key process in this regard is the photooxidation by singlet oxygen, which can occur even without an external photosensitizer. rsc.orgrsc.org This reaction leads to the cleavage of the oxazole ring, resulting in the formation of a nitrile group. rsc.org For instance, studies on rhizoxin (B1680598) derivatives, which contain an oxazole ring, have demonstrated this photochemical conversion to a nitrile. rsc.orgrsc.org While the resulting nitrile-containing compounds retain some biological activity, it is often significantly lower than that of the parent oxazole-containing molecule. rsc.orgrsc.org This highlights the critical role of the oxazole ring in the bioactivity of these natural products and underscores the importance of understanding their photochemical stability.

The timing of this transformation has also been investigated, with studies indicating that the formation of the nitrile from the oxazole can occur after the initial biosynthesis of the oxazole-containing compound. rsc.org This suggests that the conversion can be a result of subsequent environmental exposure to light and oxygen.

Electrophilic and Nucleophilic Substitution Patterns of Oxazoles

The reactivity of the oxazole ring in this compound towards electrophilic and nucleophilic attack is dictated by the inherent electronic nature of the oxazole heterocycle and the influence of its substituents. Oxazoles are generally considered electron-rich aromatic compounds, but less so than imidazoles. wikipedia.org The nitrogen atom at position 3 imparts a pyridine-like character, making it susceptible to protonation and N-alkylation. pharmaguideline.com The oxygen atom at position 1 contributes to a furan-like diene character, which can participate in cycloaddition reactions. pharmaguideline.com

Electrophilic Substitution:

Electrophilic aromatic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating groups. wikipedia.orgpharmaguideline.com When such activating groups are present, substitution typically occurs at the C5 position, followed by C4, with C2 being the least reactive site. pharmaguideline.com The presence of the ethoxy group at C5 in this compound would be expected to activate this position towards electrophilic attack. Conversely, the electron-withdrawing nitrile group at C4 would deactivate the ring, particularly at the adjacent C5 and C3 positions.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the oxazole ring are also generally challenging. pharmaguideline.com However, the presence of electron-withdrawing groups can facilitate nucleophilic attack, particularly at the C2 position. pharmaguideline.com Halogen atoms at the C2 position of an oxazole ring are known to be readily displaced by nucleophiles. pharmaguideline.comcutm.ac.in In the case of this compound, while there is no leaving group at the C2 position, the powerful electron-withdrawing effect of the nitrile group at C4 could potentially activate the ring towards nucleophilic attack, although this is less common than substitution at C2. pharmaguideline.com It is more likely that a strong nucleophile would lead to ring cleavage rather than substitution. pharmaguideline.com Deprotonation at the C2 position is also a known reaction for oxazoles, particularly in the presence of a strong base, which can lead to ring-opening to form an isonitrile. wikipedia.orgcutm.ac.in

Mechanistic Elucidation of Synthetic Routes and Transformations

Elucidation of Cyanuric Chloride/DMF Dehydration Mechanisms

A crucial step in the synthesis of this compound is the dehydration of the corresponding carboxamide, 5-ethoxyoxazole-4-carboxamide (B12883797). While traditional dehydrating agents like phosphorus pentoxide can be used, a milder and often more efficient method involves the use of cyanuric chloride in N,N-dimethylformamide (DMF). researchgate.net This method has proven effective for the dehydration of various heterocyclic carboxamides to their corresponding nitriles, with yields for some oxazole carbonitriles being quite high. researchgate.net

The reaction of 5-ethoxyoxazole-4-carboxamide with cyanuric chloride/DMF proceeds to give this compound in a reported yield of 77.6%. researchgate.net

The proposed mechanism for this dehydration involves the formation of a Vilsmeier-Haack type reagent from the reaction of cyanuric chloride with DMF. This reactive intermediate then activates the amide carbonyl group, facilitating the elimination of water to form the nitrile. The use of a water-insoluble N,N-disubstituted formamide (B127407) is noted to be effective, and the nature of the formamide is not critical to the success of the reaction. researchgate.net

| Starting Material | Reagents | Product | Yield (%) |

| 5-Ethoxyoxazole-4-carboxamide | Cyanuric Chloride/DMF | This compound | 77.6 researchgate.net |

| 4-Methyl-5-oxazole carboxamide | Cyanuric Chloride/DMF | 5-Cyano-4-methyloxazole | 99.4 researchgate.net |

| 2-Ethoxy-4-methyl-oxazole-5-carboxamide | Cyanuric Chloride/DMF | 2-Ethoxy-5-cyano-4-methyl-oxazole | 62.6 researchgate.net |

This table presents data on the dehydration of various oxazole carboxamides using cyanuric chloride/DMF.

Understanding Aza-Wittig Reaction Mechanisms for 5-Ethoxyoxazoles

The aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines from carbonyl compounds and iminophosphoranes. wikipedia.orgchem-station.com This reaction is analogous to the standard Wittig reaction, but with a nitrogen atom taking the place of the carbon in the ylide. wikipedia.orgorganic-chemistry.org The mechanism involves the reaction of an iminophosphorane with a carbonyl compound to form a four-membered ring intermediate, an oxazaphosphetane, which then collapses to form the imine and a phosphine (B1218219) oxide. youtube.com The formation of the very stable phosphorus-oxygen double bond is a major driving force for this reaction. youtube.com

Iminophosphoranes are typically generated from the reaction of a phosphine, such as triphenylphosphine, with an organic azide (B81097) via the Staudinger reaction. chem-station.com In the context of 5-ethoxyoxazoles, an appropriately functionalized oxazole could serve as the carbonyl component in an aza-Wittig reaction. For instance, an aldehyde or ketone substituent on the 5-ethoxyoxazole (B79106) ring could react with an iminophosphorane to form a corresponding imine-substituted 5-ethoxyoxazole.

The versatility of the aza-Wittig reaction extends beyond the formation of simple imines. Intramolecular versions of this reaction are widely used in the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.org

Mechanistic Insights into Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single pot. These reactions involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next.

In the context of oxazole synthesis, radical cascade reactions have been developed for the modular synthesis of five-membered heteroarenes, including oxazoles, from readily available starting materials like alcohols, amines, and nitriles. researchgate.net One such strategy involves a double C-H oxidation enabled by in situ generated imidate and acyloxy radicals, leading to a regio- and chemoselective β C-H bis-functionalization. researchgate.net

Another example involves the cyclization of imidates, which can be prepared from alcohols and nitriles, to form oxazoles under mild conditions. researchgate.net These radical cascade processes provide a powerful and atom-economical route to substituted oxazoles. While specific examples detailing a cascade synthesis of this compound were not found in the provided search results, the principles of these cascade reactions could potentially be applied to its synthesis, for example, by utilizing a precursor that could undergo a cascade cyclization and functionalization to yield the target molecule.

Computational and Theoretical Studies of 5 Ethoxyoxazole 4 Carbonitrile and Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for exploring the electronic landscapes of molecules. For 5-Ethoxyoxazole-4-carbonitrile and its structural relatives, these investigations reveal the distribution of electrons and energy levels, which in turn govern the molecule's stability and reaction pathways.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. nih.gov This process minimizes the total electronic energy of the structure, providing key information on bond lengths, bond angles, and dihedral angles. For oxazole (B20620) and its derivatives, methods like B3LYP with basis sets such as 6-311G++(d,p) or cc-pVTZ are commonly employed to achieve results that correlate well with experimental data. irjweb.comresearchgate.net

Table 1: Representative Calculated Bond Lengths and Angles for an Oxazole Ring

This table presents theoretical data for the unsubstituted oxazole ring to illustrate typical geometric parameters obtained from DFT calculations. The actual values for this compound would be influenced by its specific substituents.

| Parameter | Atom Pair/Triplet | Method | Calculated Value |

|---|---|---|---|

| Bond Length | O1–C2 | B3LYP/6-311++g(2df,2p) | 1.358 Å |

| Bond Length | C2–N3 | B3LYP/6-311++g(2df,2p) | 1.290 Å |

| Bond Length | N3–C4 | B3LYP/6-311++g(2df,2p) | 1.387 Å |

| Bond Length | C4–C5 | B3LYP/6-311++g(2df,2p) | 1.362 Å |

| Bond Length | C5–O1 | B3LYP/6-311++g(2df,2p) | 1.369 Å |

| Bond Angle | C5–O1–C2 | B3LYP/6-311++g(2df,2p) | 104.3° |

| Bond Angle | O1–C2–N3 | B3LYP/6-311++g(2df,2p) | 115.2° |

| Bond Angle | C2–N3–C4 | B3LYP/6-311++g(2df,2p) | 104.9° |

Data sourced from a computational study on oxazole. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. youtube.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests the molecule is more reactive. irjweb.com For an oxazole derivative like N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, a HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating significant stability. irjweb.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Oxazole Analogues

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine | DFT/B3LYP/6-311++G(d,p) | -5.6518 | -0.8083 | 4.8435 |

| Temozolomide (Neutral State, Gas Phase) | DFT/B3LYP/6-311G(d) | - | - | 4.40 |

| Quinazolin-4(3H)-one-isoxazole derivative | DFT/6-31G(d) | -8.93 | -1.15 | 7.78 |

Data compiled from various computational studies on heterocyclic compounds. irjweb.comaimspress.comresearchgate.net

Calculation of Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

To further refine predictions of reactivity, quantum chemical descriptors are calculated. Among the most powerful are Fukui functions and the global electrophilicity index. The Fukui function, derived from DFT, identifies which atoms in a molecule are most susceptible to a specific type of attack. joaquinbarroso.comresearchgate.net

The function is defined for an electrophilic attack (f⁻), indicating the site most likely to donate an electron, and for a nucleophilic attack (f⁺), indicating the site most likely to accept an electron. scm.com These are calculated by analyzing the change in electron density when an electron is removed or added to the molecule. joaquinbarroso.com For oxazoles, electrophilic substitution typically occurs at the C5 position, while deprotonation is most favorable at C2, making these sites key areas of interest for Fukui analysis. wikipedia.org

The global electrophilicity index (ω) provides a measure of a molecule's ability to act as an electrophile. A higher electrophilicity index points to a greater capacity to accept electrons. irjweb.com These descriptors provide a detailed map of reactivity, guiding the rational design of chemical reactions.

Table 3: Illustrative Reactivity Descriptors for the Oxazole Ring in this compound

This table is illustrative, showing the expected reactive sites on the core ring based on established oxazole chemistry. Precise values require specific calculations for the target molecule.

| Atomic Site | Predicted site for Electrophilic Attack (High f⁻) | Predicted site for Nucleophilic Attack (High f⁺) |

|---|---|---|

| C2 | Likely | Possible with leaving group |

| N3 | Unlikely | Unlikely |

| C4 | Possible | Possible |

Spectroscopic Property Prediction through Computational Methods

Computational chemistry also provides powerful tools for predicting the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for structure verification and interpretation of experimental data.

Theoretical Carbon-13 and Proton NMR Chemical Shift Prediction

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is frequently performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The resulting theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

These predictions can achieve high accuracy, often within 0.2-0.4 ppm for ¹H shifts and a few ppm for ¹³C shifts, making them a reliable aid in assigning complex spectra and confirming molecular structures. nih.gov Studies on oxazoles and related oxadiazoles (B1248032) have demonstrated a very good agreement between theoretical and experimental ¹⁴N chemical shifts, validating the utility of these computational approaches for the broader class of azole compounds. nih.gov For novel compounds like this compound analogues, NMR data from synthesis and characterization studies can be compared against these theoretical predictions to confirm their structure. researchgate.net

Table 4: Experimental NMR Chemical Shifts (δ) for the Unsubstituted Oxazole Ring

| Nucleus | Position | Experimental Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| ¹H-NMR | H2 | 7.95 | CDCl₃ |

| ¹H-NMR | H4 | 7.09 | CDCl₃ |

| ¹H-NMR | H5 | 7.69 | CDCl₃ |

| ¹³C-NMR | C2 | 150.6 | CDCl₃ |

| ¹³C-NMR | C4 | 125.5 | CDCl₃ |

| ¹³C-NMR | C5 | 138.1 | CDCl₃ |

Data sourced from PubChem and presented for the parent oxazole ring. nih.gov

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation provide a dynamic view of molecular behavior. These approaches are particularly useful for understanding how a molecule like this compound or its analogues might interact with larger biological systems, such as proteins or enzymes.

Molecular docking is a prominent simulation technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule (ligand) to a protein receptor. ekb.eg In studies involving oxazole derivatives, docking simulations have been used to evaluate their potential as inhibitors of enzymes like cyclooxygenase (COX). ekb.eg These models calculate a binding energy score, which indicates the strength of the interaction, and reveal specific contacts, such as hydrogen bonds, that stabilize the complex. nih.gov Such simulations are instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine |

| Oxazole |

| Temozolomide |

| Quinazolin-4(3H)-one-isoxazole derivative |

| 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles |

Molecular Dynamics (MD) Simulations of Oxazole Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a detailed view of the conformational dynamics and intermolecular interactions of oxazole-containing systems in various environments.

Detailed research findings from MD simulations on oxazole systems reveal significant insights into their behavior. For instance, simulations have been employed to understand the conformational flexibility of oxazole derivatives, which is crucial for their biological activity. In one study, MD simulations of the oxazole yellow dye (YOPRO), which consists of benzoxazole (B165842) and quinoline (B57606) rings, were performed to investigate its fluorescence enhancement upon intercalation into DNA. nih.gov The simulations, conducted in both water and a DNA environment, showed that the rotational motion of the rings is significantly constrained within the DNA, leading to reduced non-radiative relaxation and thus higher fluorescence. nih.gov These simulations utilized umbrella sampling to calculate the free energy surface for the rotation around the dihedral angles of the linker connecting the two ring systems. nih.gov

MD simulations are also integral in studying the stability of complexes between oxazole-containing ligands and their target proteins. By simulating the enzyme-ligand complex, researchers can assess the stability of the binding and observe the key interactions that maintain the complex. researchgate.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are monitored throughout the simulation to evaluate the stability of the complex. ajchem-a.comnih.gov For example, in a study of imidazolo-triazole hydroxamic acid derivatives, MD simulations were run for 100 nanoseconds to confirm the stability of the ligand-receptor complexes. ajchem-a.com

The table below summarizes typical parameters used in MD simulations of oxazole and related heterocyclic systems, illustrating the common computational setups.

| Parameter | Value/Description | System Studied | Reference |

| Force Field | CHARMM36 | Imidazolo-Triazole Hydroxamic Acid Derivatives | ajchem-a.com |

| Force Field | MM+ | Oxazole and its methyl, cyanide derivatives | researchgate.net |

| Temperature | 300 K | Imidazolo-Triazole Hydroxamic Acid Derivatives | ajchem-a.com |

| Temperature | 1000 K | Oxazole and its methyl, cyanide derivatives | researchgate.net |

| Simulation Time | 100 ns | Imidazolo-Triazole Hydroxamic Acid Derivatives | ajchem-a.com |

| Simulation Time | Not Specified | Oxazole and its methyl, cyanide derivatives | researchgate.net |

| Ensemble | NPT (Isothermal-isobaric) | Imidazolo-Triazole Hydroxamic Acid Derivatives | ajchem-a.com |

| Ensemble | Not Specified | Oxazole and its methyl, cyanide derivatives | researchgate.net |

These simulations provide a dynamic understanding of how oxazole derivatives behave and interact, which is critical for designing molecules with specific functions.

Pharmacophore Modeling and Computational Design Principles for Oxazole Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. For oxazole scaffolds, pharmacophore modeling helps in identifying the key structural motifs required for their desired activity, guiding the design of new and more potent analogues. nih.gov

The design principles for oxazole scaffolds often involve identifying a combination of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their specific spatial arrangement. For example, a pharmacophore model for a series of antihypertensive oxazolo-pyrimidin-3(2H)-one derivatives was developed to guide the synthesis of new compounds with improved activity. nih.gov This model, along with geometric analyses and structure-activity relationship (SAR) studies, led to the creation of derivatives with a significant reduction in mean arterial blood pressure. nih.gov

Computational design based on pharmacophore models has also been applied to the development of oxazole derivatives as potential anticancer agents. nih.gov In a recent study, new oxazole derivatives were designed and synthesized based on molecular docking studies that identified potential interactions with anticancer targets like c-Kit tyrosine kinase. nih.gov The resulting compounds showed promising anticancer activity, validating the computational design approach. nih.gov

The key pharmacophoric features identified in studies of various oxazole-containing compounds are summarized in the table below.

| Pharmacophoric Feature | Description | Target/Activity | Reference |

| Hydrogen Bond Acceptors/Donors | Essential for interaction with amino acid residues in the target's active site. | Antihypertensive | nih.gov |

| Aromatic Rings | Participate in π-π stacking or hydrophobic interactions. | Anticancer (c-Kit Tyrosine Kinase) | nih.gov |

| Hydrophobic Groups | Occupy hydrophobic pockets within the binding site. | Antihypertensive | nih.gov |

| Spatial Orientation of Substituents | The 3D arrangement of functional groups is critical for optimal binding. | Antihypertensive | nih.gov |

By understanding these design principles, chemists can strategically modify the oxazole scaffold to enhance its interaction with a biological target and improve its therapeutic potential.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, particularly those using quantum chemistry methods like Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions involving oxazole derivatives. These studies can predict reaction pathways, transition state structures, and activation energies, providing a detailed understanding of how these molecules are synthesized and how they react.

For instance, theoretical calculations have been used to study the structure and reactivity of oxazole and its derivatives. researchgate.net By optimizing the geometries of these molecules and calculating their electronic properties, researchers can gain insights into their stability and reactivity. researchgate.net

A detailed theoretical study on the mechanism of a sequential 5-exo-trig spirocyclization involving N-alkoxyaminyl radicals provides a relevant example of how these methods are applied. rsc.org Although not directly involving an oxazole, this study on a nitrogen-containing heterocycle is analogous to the types of reactions that could be used to synthesize complex oxazole derivatives. The study used computational calculations to determine the rate constants for the cyclization process, which were found to be in the range of 6.2 × 10⁰ s⁻¹ to 3.5 × 10⁶ s⁻¹ at 80 °C, depending on the substituents. rsc.org The calculations also revealed that the N-alkoxyaminyl radical is a stable species, and its reactivity is governed by its nucleophilic character and the stability of the resulting carbon-centered radical. rsc.org

The table below presents key computational details from a theoretical study on a relevant reaction mechanism, highlighting the types of calculations performed.

| Computational Method | Basis Set | Property Calculated | Finding | Reference |

| DFT | Not Specified | Radical Stabilization Energy (RSE) | N-alkoxyaminyl radical is a very stable species. | rsc.org |

| Ab initio | 6-31G | Optimized Geometries | Full optimization of oxazole and derivative structures. | researchgate.net |

| DFT/B3LYP | 6-31G | Optimized Geometries | Comparative study of oxazole and derivative structures. | researchgate.net |

| Computational Calculations | Not Specified | Reduction Constant | Estimated to be 3.4 × 10⁰ M⁻¹ s⁻¹ for the N-alkoxyaminyl radical with Bu₃SnH. | rsc.org |

These theoretical investigations are crucial for the rational planning of synthetic routes to new oxazole derivatives and for understanding their chemical behavior.

Advanced Spectroscopic Characterization of 5 Ethoxyoxazole 4 Carbonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the intricate structures of organic molecules like 5-Ethoxyoxazole-4-carbonitrile. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The structural assignment of complex heterocyclic compounds, including those with oxazole (B20620) rings, is greatly facilitated by a combination of 2D NMR techniques. ipb.pt While a standard 1D ¹H NMR spectrum identifies the different proton environments and a ¹³C NMR spectrum shows the unique carbon atoms, 2D experiments reveal how these atoms are connected.

COSY (Correlation Spectroscopy): This proton-detected 2D experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group, confirming their connectivity within the ethyl fragment. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Correlation): These experiments map protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This is crucial for assigning the carbon signals of the ethoxy group by correlating them to their known proton signals. The signal for the sole proton on the oxazole ring (H2) would also be correlated to its corresponding carbon (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com For this compound, key HMBC correlations would be expected between the methylene protons of the ethoxy group and the C5 carbon of the oxazole ring, confirming the position of the ethoxy substituent. Correlations between the H2 proton and the C4 and C5 carbons would further solidify the ring structure.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a given spin system. In this case, it would show the same correlations as COSY for the isolated ethyl group.

NOE (Nuclear Overhauser Effect): NOE experiments reveal the spatial proximity of atoms. An NOE correlation might be observed between the H2 proton and the methylene protons of the ethoxy group, depending on the preferred conformation of the molecule, providing further structural proof.

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. ipb.pt

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly indicative of the electronic environment of the nuclei. In oxazole rings, the heteroatoms (oxygen and nitrogen) and their positions significantly influence the shifts of the ring protons and carbons. thepharmajournal.comcdnsciencepub.com

The parent oxazole ring protons typically resonate in the region of δ 7.0-8.0 ppm. thepharmajournal.com The electron distribution in the oxazole ring is in the order of C4 > C5 > C2, which is reflected in their respective proton and carbon chemical shifts. rsc.org For this compound, the single proton at the C2 position is expected to appear as a singlet in the ¹H NMR spectrum. The protons of the ethoxy group would appear as a characteristic triplet for the methyl group and a quartet for the methylene group.

In the ¹³C NMR spectrum, the chemical shifts of the oxazole ring carbons are distinctive. Based on data from the closely related compound 5-ethoxyoxazole (B79106) 4-carboxylate, the chemical shifts for the carbon atoms in this compound can be estimated. nih.gov The presence of the electron-withdrawing nitrile group at C4 and the electron-donating ethoxy group at C5 will have a significant impact on the final values.

Table 1: Estimated ¹³C NMR Chemical Shifts for the Oxazole Ring of this compound This interactive table provides estimated chemical shift values based on related structures. Actual values may vary.

| Atom | Estimated Chemical Shift (ppm) | Rationale |

|---|---|---|

| C2 | ~151 | Typical range for C2 in substituted oxazoles. cdnsciencepub.comnih.gov |

| C4 | ~115 | Influenced by the nitrile substituent. |

| C5 | ~158 | Deshielded due to the attached oxygen of the ethoxy group. nih.gov |

| CN | ~114 | Characteristic range for nitrile carbons. |

Coupling constants between ring carbons and protons ('J(C,H)) are also structurally informative. The magnitude of these coupling constants in the oxazole nucleus is only slightly affected by substituents, making them useful for structural assignments. cdnsciencepub.com

Infrared (IR) and Mass Spectrometry (MS)

Vibrational spectroscopy and mass spectrometry provide orthogonal data to NMR for functional group identification and molecular formula confirmation.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes. For this compound, the most diagnostic absorption band is that of the nitrile (C≡N) group. This stretch is typically strong and sharp, appearing in a relatively uncluttered region of the spectrum. In closely related 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, the nitrile stretch is observed in the range of 2246–2252 cm⁻¹. researchgate.net The oxazole ring itself also gives rise to a series of characteristic absorptions for ring stretching and breathing modes. thepharmajournal.com

Table 2: Characteristic IR Absorption Frequencies for this compound This interactive table presents key vibrational frequencies for functional group identification.

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2245 - 2255 | Strong, Sharp |

| Oxazole Ring | Ring Stretch | 1540 - 1610 | Medium |

| C-O-C | Asymmetric Stretch | 1200 - 1270 | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure the mass with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula of a compound by comparing the experimental exact mass to the calculated theoretical mass. The electron impact induced fragmentation of the parent oxazole molecular ion (m/z 69) proceeds through the loss of H, HCN, CO, and HNC. clockss.org For this compound, HRMS would be used to confirm its molecular formula, C₆H₆N₂O₂.

Table 3: High-Resolution Mass Spectrometry Data for C₆H₆N₂O₂ This interactive table shows the calculated exact mass for the target compound.

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

| C₆H₆N₂O₂ | 139.0502 |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a sample. This analysis serves as a crucial check for the purity of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. researchgate.net

**Table 4: Theoretical Elemental Composition of this compound (C₆H₆N₂O₂) ** This interactive table displays the calculated elemental percentages for the compound.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 52.21% |

| Hydrogen | H | 1.008 | 6.048 | 4.38% |

| Nitrogen | N | 14.007 | 28.014 | 20.29% |

| Oxygen | O | 15.999 | 31.998 | 23.17% |

| Total | | | 138.126 | 100.00% |

Synthetic Utility and Future Directions in Organic Synthesis

Role as Intermediates in the Synthesis of Complex Organic Molecules

While direct applications of 5-ethoxyoxazole-4-carbonitrile in the total synthesis of complex molecules are not extensively documented, the reactivity of the oxazole (B20620) ring system points to its significant potential as a key intermediate. The oxazole core can act as a masked dipeptide or a precursor to various functional groups through ring-opening and rearrangement reactions. For instance, related 5-alkoxyoxazoles are recognized as versatile building blocks in organic synthesis. researchgate.net

The stability of substituted oxazoles is a critical factor in their application. Research on related 5-hydroxyoxazole-4-carboxylic acid derivatives has highlighted their instability towards hydrolytic ring-opening and decarboxylation. The ethoxy group in this compound, as opposed to a hydroxyl group, is expected to confer greater stability, making it a more robust intermediate for multi-step syntheses.

The nitrile group at the C4 position offers a valuable synthetic handle for further elaboration. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Application as Building Blocks for Diverse Heterocyclic Systems

Heterocyclic compounds are fundamental in medicinal chemistry and materials science, and the development of efficient methods for their synthesis is a primary focus of organic chemists. nih.govchemscene.com this compound is a prime candidate for use as a building block in the construction of a variety of other heterocyclic systems. Nitrogen-containing heterocycles, in particular, are of high interest due to their prevalence in biologically active compounds. iau.ir

The oxazole ring itself can be a precursor to other heterocycles. For example, oxazoles can undergo Diels-Alder reactions, acting as dienes, to form pyridines and other six-membered heterocycles. The specific substituents of this compound would influence the reactivity and outcome of such cycloadditions.

Furthermore, the nitrile functionality can be a key participant in the formation of new rings. For instance, it can react with hydrazines to form pyrazoles or with other bifunctional reagents to construct a variety of nitrogen-containing heterocycles. nih.gov The synthesis of 5-amino-pyrazole-4-carbonitrile derivatives from related starting materials highlights the utility of the carbonitrile group in building new heterocyclic cores. nih.gov

| Starting Material Analogue | Reagents | Resulting Heterocycle | Reference |

| Azo-linked salicylaldehyde, malononitrile | Phenylhydrazine, Fe3O4@SiO2@Tannic acid | 5-Amino-pyrazole-4-carbonitrile derivative | nih.gov |

| Aldehydes | Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazoles | ijpsonline.com |

| β-hydroxy amides | DAST or Deoxo-Fluor | Oxazolines and Oxazoles | organic-chemistry.org |

This table presents examples of related heterocyclic syntheses, demonstrating the potential utility of the functional groups present in this compound as building blocks.

Development of Oxazole-Based Ligands in Catalysis

While this compound itself has not been extensively studied as a ligand, its structure suggests several possibilities for its incorporation into ligand scaffolds. The nitrile group could be transformed into other coordinating groups, such as an amidine or a tetrazole, which could then participate in metal binding. Alternatively, the oxazole ring could be functionalized at other positions to introduce additional coordinating atoms, leading to bidentate or tridentate ligands.

The development of new ligands is crucial for advancing catalytic methods, and the unique electronic properties conferred by the ethoxy and carbonitrile groups could lead to catalysts with novel reactivity and selectivity. For example, palladium-catalyzed cross-coupling reactions often rely on specialized ligands to achieve high efficiency and functional group tolerance. acs.org The synthesis of oxazole derivatives through catalytic oxidative coupling reactions is also an area of active research. researchgate.net

| Catalyst/Reagent | Reaction Type | Product | Reference |

| Pd(PPh3)4, CuI, KOH | Direct Arylation | 4-Aryl/alkyl oxazoles | tandfonline.com |

| Copper(II) triflate | Condensation | 2,4-Disubstituted oxazoles | tandfonline.com |

| (XantPhos)Pd | Decarbonylative C-H functionalization | CF2H-substituted azoles | acs.org |

This table showcases catalytic systems used in the synthesis and functionalization of oxazoles, indicating the potential for developing catalytic applications based on the this compound scaffold.

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of oxazoles is an area where green chemistry approaches have been successfully applied. ijpsonline.com

Several green methods for oxazole synthesis have been reported, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Ultrasound irradiation: Sonication can also accelerate reactions and enhance efficiency.

Use of green catalysts: The development of non-toxic and recyclable catalysts, such as iron oxide magnetic nanoparticles, is a key aspect of green chemistry. nih.gov

Solvent-free reactions or use of green solvents: Replacing hazardous organic solvents with water or conducting reactions neat reduces environmental impact.

These green approaches are directly applicable to the synthesis of this compound and its derivatives. For example, the use of a magnetically separable nanocatalyst has been demonstrated for the synthesis of functionalized oxazoles, offering a pathway for a more sustainable production process. nih.gov

| Green Chemistry Approach | Description | Potential Benefit for Oxazole Synthesis | Reference |

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields. | ijpsonline.com |

| Ultrasound Irradiation | Use of high-frequency sound waves. | Enhanced reaction rates and efficiency. | ijpsonline.com |

| Green Catalysts | Use of non-toxic, recyclable catalysts (e.g., Fe3O4 MNPs). | Reduced waste and environmental impact. | nih.gov |

| Green Solvents | Use of environmentally benign solvents like water. | Safer reaction conditions, reduced pollution. | ijpsonline.com |

This table summarizes green chemistry approaches that can be applied to the synthesis of this compound and related compounds.

Integration of this compound Chemistry into Novel Synthetic Strategies

The future of organic synthesis lies in the development of novel strategies that are not only efficient and selective but also enable the rapid construction of molecular complexity. The unique substitution pattern of this compound makes it a promising candidate for integration into such innovative synthetic methodologies.

One potential area of exploration is the use of this compound in multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly desirable for their atom economy and efficiency. The functional groups of this compound could be leveraged to design new MCRs for the synthesis of complex heterocyclic libraries.

Another promising direction is its application in domino or cascade reactions. These reactions, where a single event triggers a series of subsequent transformations, can rapidly build molecular complexity from simple starting materials. The inherent reactivity of the oxazole ring and its substituents could be harnessed to initiate such cascades.

Furthermore, the development of new cycloaddition strategies involving oxazoles is an active area of research. nih.gov The electronic nature of this compound may enable novel cycloaddition pathways, leading to the formation of unprecedented molecular scaffolds. As the field of organic synthesis continues to evolve, the integration of versatile building blocks like this compound into these emerging strategies will be crucial for accessing new chemical space and advancing the synthesis of functional molecules.

Q & A

Q. Table 1: Structural Comparisons of Oxazole Derivatives

| Compound | Substituents | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | Ethoxy, nitrile | Under investigation | High predicted binding affinity |

| 2-Amino-5-chlorobenzothiazole | Chloro, benzothiazole | Antimicrobial | Limited derivatization potential |

| Oxazolo[5,4-d]pyrimidines | Pyrimidine fusion | Anticancer | Activity varies with substituents |

Advanced: What analytical approaches validate the purity and stability of this compound under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 1–6 months; monitor degradation via HPLC .

- Electrostatic Charge Mitigation : Use antistatic containers to prevent aggregation during long-term storage .

- Moisture Control : Conduct Karl Fischer titration to ensure water content <0.1% in sealed environments .

- Light Sensitivity : Expose to UV light (254 nm) and compare NMR spectra pre- and post-exposure to detect photodegradation .

Basic: What biological targets are commonly investigated for this compound in pharmacological studies?

Methodological Answer:

Primary targets include:

- Kinases : Assess inhibition via enzymatic assays (e.g., ATP-binding pocket interactions) .

- Cancer-Related Receptors : Use fluorescence polarization assays to measure ligand-receptor binding .

- Antimicrobial Targets : Screen against bacterial efflux pumps using MIC (Minimum Inhibitory Concentration) assays .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Computational Modeling : Perform DFT calculations to map electron density on the oxazole ring and nitrile group .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity at the C4 position .

- Kinetic Studies : Compare reaction rates of derivatives with methoxy vs. chloro substituents using stopped-flow spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.